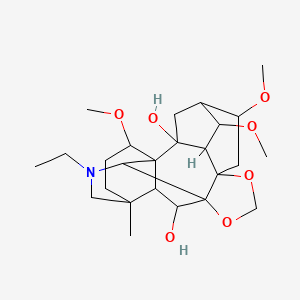

Eldelidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eldelidine is a diterpenoid alkaloid derived from the plant Delphinium dictyocarpum. It belongs to the lycoctonine-type alkaloids, which are known for their complex structures and significant pharmacological activities . This compound has been studied for its potential therapeutic properties, particularly in the field of antiarrhythmic agents .

Métodos De Preparación

Eldelidine can be synthesized from its precursor, eldeline. The synthetic route involves the transformation of eldeline into demethylenthis compound, followed by further chemical modifications . One common method includes the reaction of demethylenthis compound with periodic acid to produce a γ-lactone, which is then selectively reduced using sodium borohydride (NaBH4) . The industrial production of this compound typically involves extraction from the roots and epigeal parts of Delphinium dictyocarpum .

Análisis De Reacciones Químicas

Eldelidine undergoes various chemical reactions, including:

Oxidation: Reaction with periodic acid to form a γ-lactone.

Reduction: Selective reduction of the carbonyl group at the C6-position using NaBH4.

Substitution: Formation of aminoalcohols with a lactone ring through reactions involving multiple reactive centers.

Common reagents used in these reactions include periodic acid and sodium borohydride. The major products formed from these reactions are γ-lactones and aminoalcohols .

Aplicaciones Científicas De Investigación

Eldelidine has been extensively studied for its pharmacological properties. It has shown potential as an antiarrhythmic agent, with studies indicating that its activity is influenced by the nature of the C6 substituent . Additionally, this compound and its derivatives have been explored for their broader therapeutic actions compared to known class I antiarrhythmics . Research has also focused on transforming lycoctonine-type alkaloids into compounds with higher pharmacological activity, particularly in the field of antiarrhythmic agents .

Mecanismo De Acción

The mechanism of action of eldelidine involves its interaction with molecular targets in the cardiovascular system. This compound exerts its effects by modulating ion channels and receptors involved in cardiac rhythm regulation . The specific pathways and molecular targets are still under investigation, but its antiarrhythmic activity is believed to be related to its structural features and the nature of its substituents .

Comparación Con Compuestos Similares

Eldelidine is often compared with other lycoctonine-type alkaloids, such as eldeline and 6-benzoylthis compound . These compounds share a similar carbon skeleton but differ in their substituents at the C6 position. Eldeline, for example, has a 6-acetoxy group, while 6-benzoylthis compound has a 6-benzoyloxy group . These differences in substituents significantly influence their pharmacological properties, with 6-benzoylthis compound showing greater antiarrhythmic activity compared to this compound .

Propiedades

IUPAC Name |

14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosane-2,21-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-6-26-11-21(2)8-7-15(30-4)24-18(21)19(27)25(20(24)26)23(32-12-33-25)10-14(29-3)13-9-22(24,28)17(23)16(13)31-5/h13-20,27-28H,6-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMFFCVWRKKBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-10-8 |

Source

|

| Record name | Eldelidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)

![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)

![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)

![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)

![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)

![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)